molecular formula C24H15F3N4O2S2 B2425378 N-(3,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1189669-72-4

N-(3,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2425378
CAS RN: 1189669-72-4
M. Wt: 512.53
InChI Key: YDDKKZYCTHITOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H15F3N4O2S2 and its molecular weight is 512.53. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis of novel thienopyrimidine derivatives, showing significant antibacterial and antifungal potency against various microorganisms. For example, specific compounds within this category were found effective against E. coli, B. subtilis, B. cereus, and K. pneumonia, as well as fungal species like A. flavus and C. albicans, suggesting their potential in developing new antimicrobial agents (Kerru et al., 2019).

Crystal Structure Analysis

Another study focused on the synthesis and crystal structure analysis of a novel hydrazone-containing thieno[2,3-d]pyrimidine, providing insights into molecular packing and intermolecular interactions. This research contributes to the understanding of molecular structures and could aid in the design of compounds with tailored properties (Altowyan et al., 2023).

Cancer Research

There's also research indicating the potential of certain fluorinated compounds in cancer treatment. Novel fluoro-substituted compounds have been synthesized and tested against lung cancer cell lines, showing anticancer activity at low concentrations. This highlights the role of fluorinated compounds in developing new anticancer therapies (Hammam et al., 2005).

Material Science

In material science, research on the photovoltaic efficiency modeling of benzothiazolinone acetamide analogs suggests these compounds could be used as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and potential for application in renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15F3N4O2S2/c25-14-5-3-13(4-6-14)11-31-23(33)21-20(16-2-1-9-28-22(16)35-21)30-24(31)34-12-19(32)29-15-7-8-17(26)18(27)10-15/h1-10H,11-12H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDKKZYCTHITOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC3=C2N=C(N(C3=O)CC4=CC=C(C=C4)F)SCC(=O)NC5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide

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